molecular formula C18H23ClN2O5S B12638649 [2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B12638649
M. Wt: 414.9 g/mol
InChI Key: GKHHZCYOAZYURJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound with a molecular formula of C18H23ClN2O5S . This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dioxido-thiazinan moiety, and a spiro-linked azaspirodecane unit. The compound’s molecular weight is approximately 414.904 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The key steps include:

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of the Thiazinan Moiety: The thiazinan ring is introduced through a cyclization reaction involving sulfur-containing reagents like thioamides or thioureas.

    Spiro-Linkage Formation: The spiro-linked azaspirodecane unit is synthesized via a spirocyclization reaction, often involving aziridines or azetidines as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone stands out due to its spiro-linked azaspirodecane unit. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23ClN2O5S

Molecular Weight

414.9 g/mol

IUPAC Name

[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C18H23ClN2O5S/c19-16-13-14(21-7-1-2-12-27(21,23)24)3-4-15(16)17(22)20-8-5-18(6-9-20)25-10-11-26-18/h3-4,13H,1-2,5-12H2

InChI Key

GKHHZCYOAZYURJ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)Cl

Origin of Product

United States

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